![molecular formula C11H9N3O2 B14475569 4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 66679-00-3](/img/structure/B14475569.png)
4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring attached to a hydrazinyl group, which is further connected to a cyclohexa-3,5-diene-1,2-dione moiety. The presence of these functional groups makes it an interesting subject for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of pyridine-2-carbohydrazide with cyclohexa-3,5-diene-1,2-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.
科学的研究の応用
4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Cyclohexa-2,5-diene-1,4-dione: Shares a similar diene structure but lacks the pyridinyl and hydrazinyl groups.
Pyridine-2-carbohydrazide: Contains the pyridine and hydrazinyl groups but lacks the cyclohexa-diene structure.
Uniqueness
4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for scientific research.
特性
CAS番号 |
66679-00-3 |
|---|---|
分子式 |
C11H9N3O2 |
分子量 |
215.21 g/mol |
IUPAC名 |
4-(pyridin-2-yldiazenyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H9N3O2/c15-9-5-4-8(7-10(9)16)13-14-11-3-1-2-6-12-11/h1-7,15-16H |
InChIキー |
RMRYLOYUZBBPEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N=NC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
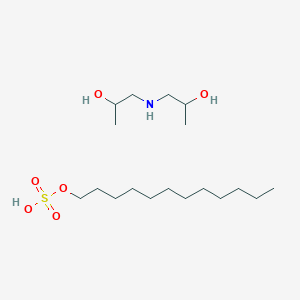
![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)
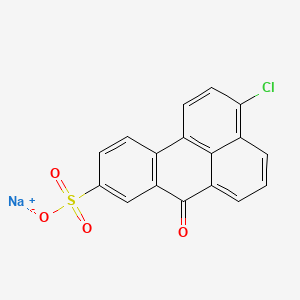
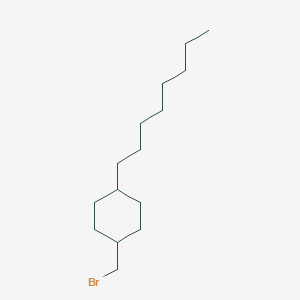
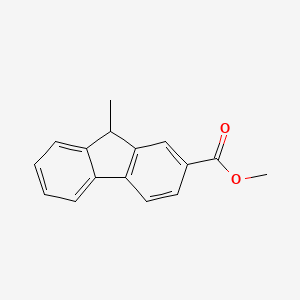

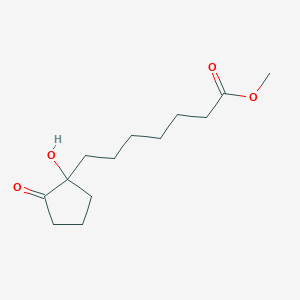
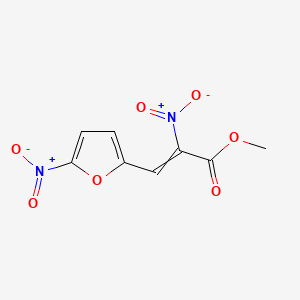
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14475532.png)
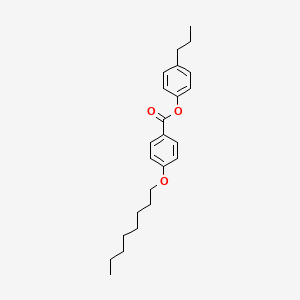
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)


